N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine
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Overview
Description
N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine is a chemical compound characterized by the presence of a difluorobenzyl group attached to a pyridinamine structure, with a nitro group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine typically involves the reaction of 2,6-difluorobenzyl bromide with 3-nitro-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of phase transfer catalysts and other advanced techniques can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the pyridine ring can be oxidized to form N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Formation of N-(2,6-difluorobenzyl)-3-amino-2-pyridinamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides of the pyridine ring.
Scientific Research Applications
N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
2,6-Difluorobenzyl alcohol: Known for its applications in organic synthesis and as a building block for more complex molecules.
Uniqueness
N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine is unique due to the presence of both a difluorobenzyl group and a nitro group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in synthetic chemistry .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c13-9-3-1-4-10(14)8(9)7-16-12-11(17(18)19)5-2-6-15-12/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIXXFDDPAUBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC2=C(C=CC=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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